

Application Note: Large-Scale Synthesis of Nemoralisin C for Preclinical Advancement

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Compound of Interest		
Compound Name:	Nemoralisin C	
Cat. No.:	B1513356	Get Quote

Introduction

Nemoralisin C is a novel macrocyclic peptide of marine origin demonstrating potent cytotoxic activity against a range of human cancer cell lines. Its unique conformational rigidity and specific targeting of key cellular pathways make it a promising candidate for oncological drug development. To enable comprehensive preclinical evaluation, including pharmacology, toxicology, and pharmacokinetic (PK) studies, access to multi-gram quantities of high-purity **Nemoralisin C** is essential. This document provides a detailed protocol for the robust and scalable synthesis of **Nemoralisin C**, designed to meet the rigorous demands of preclinical research.

Core Challenges and Strategic Solutions

The primary challenges in the large-scale production of **Nemoralisin C** are centered around the efficient construction of the linear peptide precursor and the subsequent high-yield macrocyclization.

- Solid-Phase Peptide Synthesis (SPPS): The 14-amino acid linear precursor is assembled on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions that preserve the side-chain protecting groups, a critical requirement for the subsequent cyclization step.[1]
- Macrocyclization: The head-to-tail cyclization of the linear peptide is the most critical and
 often lowest-yielding step.[2][3][4] To overcome the challenges of intermolecular
 polymerization, the protocol employs a high-dilution approach in the presence of the highly



efficient coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to favor the desired intramolecular reaction.

Purification: Achieving the high purity (>98%) required for preclinical studies necessitates a
multi-step purification strategy. This involves initial purification of the protected cyclic peptide
by flash chromatography, followed by a final, highly resolving preparative reverse-phase
HPLC (RP-HPLC) of the deprotected Nemoralisin C.

Quantitative Data Summary

The following tables summarize the expected yields, purity, and characterization data for a large-scale synthesis campaign targeting >10 grams of final product.

Table 1: Synthesis Step Efficiency and Yield

Step	Reaction	Starting Material Scale (g)	Product Mass (g)	Step Yield (%)	Cumulative Purity (%)
1	SPPS Assembly	100 (Resin)	215 (Peptide- Resin)	~96	>90
2	Resin Cleavage	215	90	85	>85
3	Macrocyclizat ion	90	40	44	>80
4	Global Deprotection	40	31	~90	>95
5	Final Purification	31	26	84	>98.5
Overall	-	100 (Resin)	26	~26	>98.5

Table 2: Final Product Characterization for Nemoralisin C



Analysis Method	Parameter	Specification
HRMS (ESI-TOF)	[M+H] ⁺	1547.84 ± 0.05 Da
¹ H NMR	Spectrum	Conforms to reference structure
RP-HPLC	Purity	≥ 98.0%
Chiral HPLC	Diastereomeric Purity	≥ 99.0%
Endotoxin	Level	< 0.25 EU/mg
Residual Solvents	Acetonitrile, DCM, etc.	< 410 ppm

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

- Resin Preparation: Swell 2-chlorotrityl chloride resin (100 g, 1.6 mmol/g loading) in dichloromethane (DCM, 1 L) for 1 hour in a suitable peptide synthesis vessel.
- First Amino Acid Loading: Dissolve Fmoc-L-Leu-OH (2.5 eq) and diisopropylethylamine (DIPEA, 5.0 eq) in DCM. Add the solution to the swollen resin and agitate for 2 hours. Cap any remaining active sites by adding methanol (1 mL/g resin) and agitating for 30 minutes.
- Fmoc-Deprotection: Wash the resin with dimethylformamide (DMF). Add 20% piperidine in DMF (v/v) and agitate for 20 minutes. Wash thoroughly with DMF.
- Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid
 (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
- Iteration: Repeat steps 3 and 4 for all 14 amino acids in the sequence.
- Final Wash: After the final coupling, wash the peptide-resin sequentially with DMF, DCM, and methanol, then dry under high vacuum.

Protocol 2: Cleavage of Linear Peptide from Resin



- Cleavage Cocktail: Prepare a solution of acetic acid/trifluoroethanol/DCM (2:2:6 v/v/v).
- Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL/g of initial resin) and agitate gently for 2 hours at room temperature.
- Isolation: Filter the resin and wash it three times with the cleavage cocktail. Combine the filtrates.
- Concentration & Precipitation: Reduce the volume of the combined filtrate by ~90% using a rotary evaporator. Add the concentrated solution dropwise to a stirred vessel of cold diethyl ether (10x volume) to precipitate the protected linear peptide.
- Collection: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the protected linear precursor as a white solid.

Protocol 3: Head-to-Tail Macrocyclization

- High-Dilution Setup: In a large reaction vessel, add anhydrous DMF (to achieve a final peptide concentration of 0.5 mM).
- Reagent Addition: In a separate flask, dissolve the linear peptide precursor (1.0 eq), HATU
 (1.5 eq), and DIPEA (3.0 eq) in a minimal amount of DMF.
- Cyclization Reaction: Using a syringe pump, add the peptide/reagent solution to the large volume of stirred DMF over a period of 12 hours at room temperature. Allow the reaction to stir for an additional 12 hours.
- Workup: Monitor the reaction to completion by LC-MS. Quench the reaction with water and remove the DMF under high vacuum. Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
- Purification: Purify the crude protected macrocycle via automated flash chromatography on silica gel.

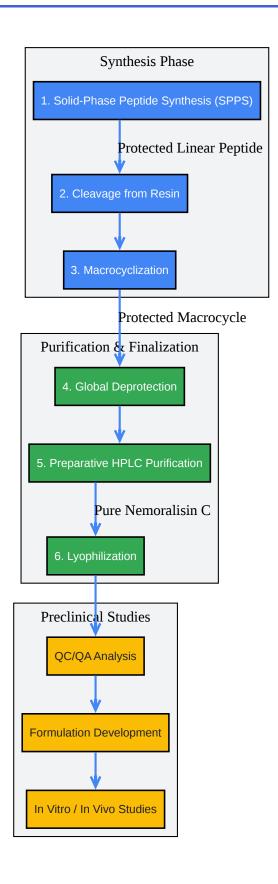
Protocol 4: Global Deprotection and Final Purification



- Deprotection: Dissolve the purified, protected macrocycle in the deprotection cocktail (95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Stir at room temperature for 3 hours.
- Precipitation: Remove the TFA under a stream of nitrogen and precipitate the crude
 Nemoralisin C by adding cold diethyl ether.
- Final Purification: Centrifuge to collect the solid, dry it, and dissolve it in a minimal amount of DMSO/water. Purify the peptide using preparative RP-HPLC with a C18 column, using a gradient of acetonitrile in water (with 0.1% TFA).
- Lyophilization: Combine the pure fractions as determined by analytical HPLC and lyophilize to yield **Nemoralisin C** as a fluffy, white powder.

Visualizations: Workflows and Pathways

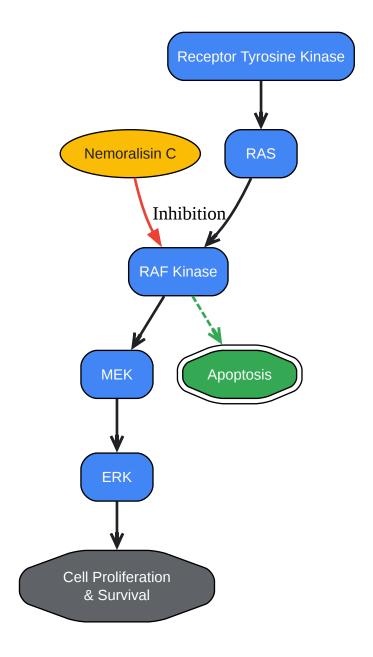




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Caption: Workflow from synthesis to preclinical application of **Nemoralisin C**.





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Caption: Hypothesized mechanism of action for **Nemoralisin C** via inhibition of the MAPK/ERK pathway.

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